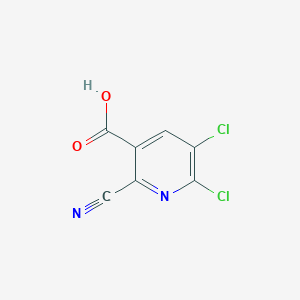

5,6-Dichloro-2-cyanonicotinic acid

Beschreibung

BenchChem offers high-quality 5,6-Dichloro-2-cyanonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dichloro-2-cyanonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C7H2Cl2N2O2 |

|---|---|

Molekulargewicht |

217.01 g/mol |

IUPAC-Name |

5,6-dichloro-2-cyanopyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H2Cl2N2O2/c8-4-1-3(7(12)13)5(2-10)11-6(4)9/h1H,(H,12,13) |

InChI-Schlüssel |

NDWNIFSCCYCAKI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=NC(=C1Cl)Cl)C#N)C(=O)O |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to 5,6-Dichloro-2-cyanonicotinic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, potential synthesis, and theoretical applications of 5,6-dichloro-2-cyanonicotinic acid. As a Senior Application Scientist, the following sections synthesize available data with established chemical principles to offer insights for its use in research and development.

Compound Identification and Core Properties

5,6-Dichloro-2-cyanonicotinic acid is a substituted pyridine derivative. The presence of two chlorine atoms, a nitrile group, and a carboxylic acid on the pyridine scaffold suggests its potential as a versatile building block in medicinal chemistry and materials science.

| Property | Value | Source |

| CAS Number | 1935563-06-6 | [1] |

| Molecular Formula | C₇H₂Cl₂N₂O₂ | [1] |

| Molecular Weight | 217.01 g/mol | [1] |

| IUPAC Name | 5,6-dichloro-2-cyanopyridine-3-carboxylic acid | |

| SMILES | O=C(C1=CC(Cl)=C(Cl)N=C1C#N)O | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

A key structural feature of this molecule is the electron-withdrawing nature of the chloro and cyano substituents, which significantly influences the reactivity of the pyridine ring and the acidity of the carboxylic acid.

Caption: Chemical structure of 5,6-dichloro-2-cyanonicotinic acid.

Proposed Synthesis Pathway

A potential synthetic approach could involve the conversion of 5,6-dichloronicotinic acid to its N-oxide, followed by a cyanation reaction.

Caption: Proposed synthesis of 5,6-dichloro-2-cyanonicotinic acid.

Experimental Protocol Considerations:

-

N-Oxide Formation: 5,6-Dichloronicotinic acid can be oxidized to its corresponding N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane (DCM). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Activation and Cyanation: The N-oxide can then be activated by treatment with acetic anhydride, which is expected to lead to the formation of an acetoxy intermediate at the 2-position. Subsequent reaction with a cyanide source, such as trimethylsilyl cyanide (TMSCN), would introduce the cyano group, yielding the final product.

This proposed pathway is based on known reactivity patterns of pyridine N-oxides and represents a logical starting point for the development of a robust synthetic method.

Chemical Reactivity and Potential Applications

The chemical reactivity of 5,6-dichloro-2-cyanonicotinic acid is dictated by its three primary functional groups: the carboxylic acid, the cyano group, and the dichloropyridine ring.

-

Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations such as esterification and amidation, allowing for its conjugation to other molecules of interest. This is a common strategy in drug development to improve pharmacokinetic properties or to attach the molecule to a larger scaffold. Nicotinic acid derivatives, in general, have been explored for a range of therapeutic applications.[2][3]

-

Cyano Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The electron-withdrawing nature of the cyano group also activates the pyridine ring for certain nucleophilic substitution reactions. The reactivity of 2-cyanopyridine derivatives has been harnessed for bioconjugation, particularly with N-terminal cysteine residues in peptides.[4]

-

Dichloropyridine Ring: The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, although the specific reactivity will depend on the reaction conditions and the nucleophile. This allows for the introduction of a wide variety of substituents at the 5- and 6-positions, further expanding the chemical space accessible from this starting material.

Potential Applications in Drug Discovery:

The structural motifs present in 5,6-dichloro-2-cyanonicotinic acid suggest its potential as a scaffold for the development of novel therapeutic agents. Nicotinic acid and its analogues are known to be inhibitors of carbonic anhydrase III, an emerging target for dyslipidemia and cancer.[5] The substituted nature of this compound could lead to the development of potent and selective inhibitors. Furthermore, nicotinic acid derivatives have been investigated as anti-inflammatory agents.[6] The unique substitution pattern of 5,6-dichloro-2-cyanonicotinic acid could be exploited to generate new anti-inflammatory candidates with improved properties.

Spectroscopic Characterization (Predicted)

While experimental spectra for 5,6-dichloro-2-cyanonicotinic acid are not publicly available, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single singlet for the proton at the 4-position of the pyridine ring. The chemical shift of this proton would likely be downfield due to the deshielding effects of the adjacent electron-withdrawing groups. A broad singlet corresponding to the carboxylic acid proton would also be expected at a significantly downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbon of the cyano group will appear in the 115-125 ppm range. The carbonyl carbon of the carboxylic acid will be significantly downfield, typically above 160 ppm. The remaining five carbons of the pyridine ring will have chemical shifts influenced by the attached substituents.

-

IR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands. A strong, sharp peak around 2230 cm⁻¹ will be indicative of the C≡N stretch of the nitrile group. A broad absorption in the region of 2500-3300 cm⁻¹ will correspond to the O-H stretch of the carboxylic acid, and a strong C=O stretch will be observed around 1700 cm⁻¹.

Safety and Handling

Specific safety data for 5,6-dichloro-2-cyanonicotinic acid is not available. However, based on data for structurally related compounds such as other chlorinated nicotinic acids, the following precautions are recommended:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: Likely to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or absorbed through the skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The recommended storage is under an inert atmosphere at 2-8°C.[1]

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

5,6-Dichloro-2-cyanonicotinic acid is a promising but currently under-investigated chemical entity. Its combination of a carboxylic acid, a cyano group, and a dichlorinated pyridine ring makes it a highly versatile building block for the synthesis of more complex molecules. The insights provided in this guide, based on the analysis of its structure and data from related compounds, are intended to facilitate its exploration in drug discovery and other areas of chemical research. Further experimental work is needed to fully elucidate its chemical properties and to realize its potential in various applications.

References

- Google Patents. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn..

-

ResearchGate. 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer | Request PDF. [Link]

-

National Center for Biotechnology Information. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC. [Link]

-

Wikipedia. 2-Chloronicotinic acid. [Link]

-

ResearchGate. (PDF) Nicotinic acid derivatives: Application and uses, review. [Link]

-

RSC Publishing. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. [Link]

-

Technical Disclosure Commons. Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one. [Link]

-

PubChem. 2-Cyanoisonicotinic Acid | C7H4N2O2 | CID 2762513. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]

Sources

- 1. 1935563-06-6|5,6-Dichloro-2-cyanonicotinic acid|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5,6-Dichloro-2-cyanonicotinic Acid

Executive Summary

In the rigorous landscape of drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds are paramount. 5,6-Dichloro-2-cyanonicotinic acid (CAS: 1935563-06-6) represents a premium building block, offering a dense array of orthogonal reactive sites on a single pyridine ring. For application scientists and synthetic chemists, mastering the physicochemical properties of this molecule—specifically its molecular weight characteristics, isotopic distribution, and regioselective reactivity—is critical for designing successful downstream derivatization workflows.

Structural Identity and Molecular Weight Analysis

The precise average molecular weight of 5,6-Dichloro-2-cyanonicotinic acid is 217.01 g/mol . However, in high-resolution mass spectrometry (HRMS), the average molecular weight is secondary to the exact monoisotopic mass (215.95 Da) and its distinct isotopic signature.

The presence of two chlorine atoms dictates a rigid isotopic distribution. Chlorine exists naturally as 35Cl (75%) and 37Cl (25%). Consequently, the intact molecule exhibits a classic M:M+2:M+4 ratio of approximately 9:6:1 . Recognizing this pattern is a fundamental diagnostic tool during synthesis, allowing researchers to instantly differentiate the intact scaffold from des-chloro impurities or hydrolysis degradants.

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| IUPAC Name | 5,6-Dichloro-2-cyanopyridine-3-carboxylic acid |

| CAS Registry Number | 1935563-06-6 |

| Molecular Formula | C 7 H 2 Cl 2 N 2 O 2 |

| Average Molecular Weight | 217.01 g/mol |

| Monoisotopic Exact Mass | 215.95 Da |

| [M-H] − Ion Mass (ESI-) | 214.94 m/z |

| SMILES String | O=C(C1=CC(Cl)=C(Cl)N=C1C#N)O |

| Isotopic Distribution (Cl 2 ) | 9:6:1 (M : M+2 : M+4) |

| 1 H NMR Signature | Single aromatic proton (C4-H) singlet |

Orthogonal Reactivity and Mechanistic Causality

The true synthetic value of 5,6-Dichloro-2-cyanonicotinic acid lies in its orthogonal reactivity. The molecule contains four distinct functional handles: a C3-carboxylic acid, a C2-nitrile, and two chlorine atoms at C5 and C6.

Mechanistic Causality: The regioselectivity between the two chlorine atoms is governed entirely by the electronic landscape of the pyridine ring. The C6 position is ortho to the highly electronegative pyridine nitrogen and para to the electron-withdrawing C3-carboxylic acid. This synergistic electron depletion stabilizes the anionic Meisenheimer intermediate during nucleophilic attack, making C6 exceptionally electrophilic . Furthermore, bulky or strongly electron-withdrawing groups at the 3-position have been shown to strictly direct nucleophilic aromatic substitution (S N Ar) toward the 6-position .

Conversely, the C5-chlorine resides at the meta position relative to both the pyridine nitrogen and the carboxyl group. It lacks resonance stabilization for nucleophilic attack, rendering it inert to S N Ar under mild conditions, yet perfectly primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) later in the synthetic sequence.

Figure 1: Orthogonal reactivity map of 5,6-Dichloro-2-cyanonicotinic acid.

Self-Validating Analytical Protocol: LC-MS Characterization

To verify the integrity of the 217.01 g/mol scaffold before initiating a multi-step synthesis, a robust LC-MS workflow is required. The presence of the carboxylic acid moiety makes negative electrospray ionization (ESI-) the optimal choice.

Figure 2: LC-MS analytical workflow for molecular weight validation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (MeCN).

-

Chromatography: Inject 1 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5–95% MeCN in Water (both mobile phases containing 0.1% Formic Acid) over 3 minutes.

-

Ionization & Detection: Operate the mass spectrometer in ESI negative mode to facilitate the loss of the acidic proton.

-

Self-Validation Checkpoint: Extract the chromatogram for m/z 214.94 ([M-H] − ). The mass spectrum must exhibit the 9:6:1 isotopic cluster (m/z 214.94, 216.94, 218.94). Any deviation from this ratio indicates contamination or degradation (e.g., hydrolysis of the cyano group to an amide, which would shift the base mass by +18 Da).

Experimental Workflow: Regioselective S N Ar Derivatization

This protocol outlines the selective displacement of the C6-chlorine with a primary amine, leveraging the electronic disparity discussed in Section 3.

Step-by-Step Procedure:

-

Initiation: In an oven-dried, argon-flushed vial, dissolve 5,6-Dichloro-2-cyanonicotinic acid (1.0 eq, 217.01 mg, 1.0 mmol) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol). Causality: The sterically hindered nature of DIPEA prevents it from acting as a competing nucleophile, ensuring it solely functions as a proton scavenger.

-

Nucleophile Addition: Dropwise, add a primary amine (e.g., benzylamine, 1.05 eq, 1.05 mmol) at 0°C. Causality: Initiating the reaction at 0°C suppresses potential side reactions at the C2-cyano group.

-

Propagation: Allow the reaction to warm to room temperature and stir for 2 hours. The mild thermal conditions ensure the C5-chlorine remains completely untouched.

-

Self-Validation Checkpoint (In-Process Control): Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The critical validation marker is the complete consumption of the m/z 214.94 peak and the emergence of the product peak. Crucially, the product mass spectrum must display a 3:1 isotopic pattern (M : M+2), confirming the loss of exactly one chlorine atom. If a 9:6:1 pattern persists at a higher mass, amidation at the C3-carboxyl occurred instead of S N Ar.

-

Isolation: Quench the reaction with 1M HCl to pH 3 to protonate the carboxylate, extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over Na 2 SO 4 , and concentrate in vacuo.

References

-

ResearchGate. "Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction." Scientific Publications. URL: [Link]

5,6-Dichloro-2-cyanonicotinic acid structure

Title: 5,6-Dichloro-2-cyanonicotinic Acid: Structural Dynamics, Synthetic Methodologies, and Applications in Advanced Scaffold Design

Executive Summary

5,6-Dichloro-2-cyanonicotinic acid (CAS: 1935563-06-6) is a highly functionalized, electron-deficient pyridine derivative that serves as a premium building block in modern medicinal chemistry and agrochemical development[1]. Featuring four distinct functional groups—a carboxylic acid, a nitrile, and two chlorine atoms—arranged around a pyridine core, this scaffold offers unparalleled opportunities for orthogonal functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, strategic synthesis via modified Reissert-Henze conditions, and its utility in generating complex heterocyclic systems.

Structural Analysis & Physicochemical Properties

The molecular architecture of 5,6-dichloro-2-cyanonicotinic acid is defined by severe electron withdrawal. The synergistic inductive and resonance effects of the C-2 cyano group, the C-3 carboxyl group, and the C-5/C-6 halogens drastically lower the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. This extreme electron deficiency makes the ring highly susceptible to nucleophilic attack, particularly at the C-6 position.

Table 1: Physicochemical Profile of 5,6-Dichloro-2-cyanonicotinic acid

| Property | Value / Description |

| IUPAC Name | 5,6-Dichloro-2-cyanopyridine-3-carboxylic acid |

| CAS Registry Number | 1935563-06-6[1] |

| Molecular Formula | C7H2Cl2N2O2 |

| Molecular Weight | 217.01 g/mol |

| Precursor CAS | 41667-95-2 (5,6-Dichloronicotinic acid)[2] |

| Key Structural Features | Orthogonal reactive sites (C-Cl, -CN, -COOH) |

Strategic Synthesis Pathways

The de novo synthesis of 2-cyanopyridines typically relies on the cyanation of pyridine N-oxides. For this specific compound, the optimal starting material is 5,6-dichloronicotinic acid[3]. The synthesis proceeds via a critical two-step sequence:

-

N-Oxidation: The pyridine nitrogen is oxidized using m-chloroperoxybenzoic acid (mCPBA) or a urea-hydrogen peroxide complex with trifluoroacetic anhydride (TFAA) to form the N-oxide intermediate.

-

Modified Reissert-Henze Cyanation: Classical Reissert-Henze reactions using aqueous potassium cyanide and benzoyl chloride often suffer from poor regioselectivity (yielding mixtures of 2- and 4-cyano isomers) and low yields due to competitive hydrolysis[4]. To circumvent this, a modified anhydrous protocol utilizing trimethylsilyl cyanide (TMSCN) and dimethylcarbamoyl chloride is employed. Dimethylcarbamoyl chloride activates the N-oxide, forming an N-carbamoyloxypyridinium intermediate. The steric bulk and electronic nature of this intermediate exclusively direct the incoming cyanide nucleophile to the C-2 position, preventing C-4 cyanation[5].

Synthetic pathway for 5,6-Dichloro-2-cyanonicotinic acid via Reissert-Henze cyanation.

Reactivity Profile & Orthogonal Functionalization

The true value of 5,6-dichloro-2-cyanonicotinic acid lies in its orthogonal reactivity, allowing chemists to selectively manipulate one functional group without affecting the others.

-

Regioselective SNAr at C-6: The chlorine at C-6 is highly activated by both the adjacent pyridine nitrogen and the para-cyano group. Nucleophilic Aromatic Substitution (SNAr) with primary amines, anilines, or alkoxides occurs rapidly at room temperature or under mild heating, leaving the C-5 chlorine intact.

-

Palladium-Catalyzed Cross-Coupling at C-5: Once the C-6 position is substituted, the remaining C-5 chlorine can undergo Suzuki-Miyaura or Buchwald-Hartwig couplings. The electron-rich nature of the newly introduced C-6 substituent (e.g., an amine) modulates the ring's electronics, facilitating oxidative addition at C-5.

-

Nitrile Reduction/Hydrolysis: The C-2 cyano group can be selectively hydrated to an amide using Parkins catalyst, or reduced to a primary amine (via hydrogenation or Raney Nickel). This is critical for synthesizing fused bicyclic systems like pyrido[2,3-d]pyrimidines.

Orthogonal reactivity profile of the 5,6-Dichloro-2-cyanonicotinic acid scaffold.

Experimental Workflow: Regioselective Cyanation (Modified Reissert-Henze)

Note: This protocol describes the conversion of 5,6-dichloronicotinic acid N-oxide to 5,6-dichloro-2-cyanonicotinic acid. Extreme caution must be exercised when handling TMSCN, as it releases toxic HCN gas upon contact with moisture. All operations must be conducted in a strictly anhydrous environment within a fume hood.

Materials:

-

5,6-Dichloronicotinic acid N-oxide (1.0 equiv, rigorously dried)

-

Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

-

Dimethylcarbamoyl chloride (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) (2.0 equiv, distilled over CaH2)

Step-by-Step Methodology:

-

System Preparation: Purge a flame-dried round-bottom flask with ultra-high-purity Argon. Dissolve 5,6-dichloronicotinic acid N-oxide (10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add triethylamine (20 mmol) dropwise at room temperature.

-

Causality: TEA acts as an acid scavenger and facilitates the deprotonation of the carboxylic acid to prevent competitive silylation of the -COOH group by TMSCN.

-

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add dimethylcarbamoyl chloride (12 mmol) via syringe. Stir for 15 minutes.

-

Causality: This forms the highly reactive N-carbamoyloxypyridinium intermediate. The 0 °C temperature prevents premature degradation of this intermediate before the nucleophile is introduced.

-

-

Cyanation: Add TMSCN (15 mmol) dropwise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-15 hours.

-

Causality: The slow addition controls the exothermic nucleophilic attack. The extended stirring ensures complete conversion, as validated by LC-MS monitoring (tracking the disappearance of the N-oxide mass).

-

-

Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NaHCO3 (30 mL).

-

Causality: The mildly basic quench neutralizes any generated HCl and safely hydrolyzes unreacted TMSCN into non-volatile cyanide salts, preventing the release of HCN gas.

-

-

Isolation: Separate the aqueous layer. Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the product. Extract with Ethyl Acetate (3 x 30 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield crude 5,6-dichloro-2-cyanonicotinic acid.

Applications in Drug Discovery

The dense functionalization of this compound makes it an ideal precursor for fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors. By sequentially displacing the C-6 chlorine with an aniline, coupling the C-3 carboxylic acid with an amine, and cyclizing the C-2 cyano group, researchers can rapidly generate libraries of pyrido-pyrimidine or naphthyridine analogs. Such scaffolds are frequently utilized in the development of targeted oncology therapeutics and novel antibacterial agents.

References

- 1935563-06-6 | 5,6-Dichloro-2-cyanonicotinic acid - BLD Pharm.

- 5,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 247987 - PubChem, NIH.

- 5,6-Dichloronicotinic acid | Biochemical Reagent - MedChemExpress.

- Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions - Heterocycles (Clockss).

- Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction - Journal of Organic Chemistry (ACS).

Sources

- 1. 1935563-06-6|5,6-Dichloro-2-cyanonicotinic acid|BLD Pharm [bldpharm.com]

- 2. 5,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 247987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 5,6-Dichloro-2-cyanonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dichloro-2-cyanonicotinic acid is a valuable and complex heterocyclic compound with significant potential in medicinal chemistry and drug development. Its unique substitution pattern, featuring two chlorine atoms, a cyano group, and a carboxylic acid on the pyridine ring, makes it an attractive scaffold for the synthesis of novel therapeutic agents. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of a wide range of biological targets. This in-depth technical guide provides a comprehensive overview of a plausible and robust synthetic pathway to 5,6-dichloro-2-cyanonicotinic acid, designed to be a practical resource for researchers in the field.

Strategic Overview of the Synthesis Pathway

The synthesis of 5,6-dichloro-2-cyanonicotinic acid is a multi-step process that requires careful control of reaction conditions and purification procedures. The chosen pathway begins with a common starting material, 2-aminopyridine, and proceeds through a series of transformations to build the target molecule. The key stages of this synthesis are:

-

Dichlorination of 2-Aminopyridine: Introduction of two chlorine atoms onto the pyridine ring is the initial and crucial step. This is achieved through a controlled chlorination reaction.

-

Sandmeyer Cyanation: The amino group of the resulting 2-amino-5,6-dichloropyridine is then converted to a cyano group via the classic Sandmeyer reaction. This step introduces the nitrile functionality, a key feature of the target molecule.

-

Hydrolysis of the Nitrile: The final step involves the selective hydrolysis of the cyano group to a carboxylic acid, yielding the desired 5,6-dichloro-2-cyanonicotinic acid.

This guide will provide detailed experimental protocols for each of these stages, along with insights into the underlying chemistry and practical considerations for successful synthesis.

Visualizing the Synthesis Pathway

Caption: A schematic overview of the multi-step synthesis of 5,6-Dichloro-2-cyanonicotinic acid.

Part 1: Synthesis of 2-Amino-5,6-dichloropyridine

The first critical step in this synthesis is the regioselective dichlorination of 2-aminopyridine. This transformation can be achieved using various chlorinating agents, with a combination of hydrochloric acid and an oxidizing agent like hydrogen peroxide offering a practical and effective method.

Experimental Protocol: Dichlorination of 2-Aminopyridine

Materials:

-

2-Aminopyridine

-

Concentrated Hydrochloric Acid (HCl)

-

30% Hydrogen Peroxide (H₂O₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, dissolve 2-aminopyridine in concentrated hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add 30% hydrogen peroxide dropwise to the stirred solution via a dropping funnel, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 2-amino-5,6-dichloropyridine.

Causality Behind Experimental Choices:

-

The use of a strong acid like hydrochloric acid protonates the pyridine nitrogen, influencing the regioselectivity of the chlorination.

-

Hydrogen peroxide acts as an in-situ generator of the chlorinating species.

-

Maintaining a low temperature during the addition of hydrogen peroxide is crucial to control the exothermic reaction and prevent the formation of byproducts.

Part 2: Synthesis of 5,6-Dichloropicolinonitrile

With the dichlorinated aminopyridine in hand, the next step is the introduction of the cyano group. The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a nitrile. This reaction proceeds via a diazonium salt intermediate.

Experimental Protocol: Sandmeyer Reaction

Materials:

-

2-Amino-5,6-dichloropyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) (Caution: Highly Toxic)

-

Water

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Beakers

-

Ice bath

-

Stirring plate

Procedure:

-

Diazotization: Dissolve 2-amino-5,6-dichloropyridine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 5,6-dichloropicolinonitrile, which can be further purified by chromatography.

Trustworthiness and Self-Validation:

-

The formation of the diazonium salt can be visually monitored by the color change of the solution.

-

The evolution of nitrogen gas during the cyanation step is a clear indicator that the reaction is proceeding.

-

The identity and purity of the product should be confirmed by analytical techniques such as NMR and Mass Spectrometry.

Part 3: Synthesis of 5,6-Dichloro-2-cyanonicotinic Acid

The final step in the synthesis is the hydrolysis of the nitrile group of 5,6-dichloropicolinonitrile to a carboxylic acid. This transformation is typically achieved under strong acidic conditions with heating.

Experimental Protocol: Hydrolysis of the Nitrile

Materials:

-

5,6-Dichloropicolinonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water

-

Ice

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel

Procedure:

-

Carefully add 5,6-dichloropicolinonitrile to concentrated sulfuric acid in a round-bottom flask.

-

Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

-

The precipitated solid is the crude 5,6-dichloro-2-cyanonicotinic acid.

-

Collect the solid by vacuum filtration using a Buchner funnel and wash it with cold water.

-

The crude product can be purified by recrystallization from an appropriate solvent system.

Expertise and Experience Insights:

-

The hydrolysis of nitriles can sometimes be slow. The reaction time may need to be optimized based on the specific substrate and reaction scale.

-

The use of concentrated sulfuric acid requires extreme caution due to its corrosive nature. All manipulations should be performed in a fume hood with appropriate personal protective equipment.

-

The workup procedure involving pouring the reaction mixture onto ice is critical for precipitating the product and diluting the strong acid.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 2-Aminopyridine | 2-Amino-5,6-dichloropyridine | HCl, H₂O₂ | 60-70% |

| 2 | 2-Amino-5,6-dichloropyridine | 5,6-Dichloropicolinonitrile | NaNO₂, HCl, CuCN | 70-80% |

| 3 | 5,6-Dichloropicolinonitrile | 5,6-Dichloro-2-cyanonicotinic acid | H₂SO₄, H₂O | 85-95% |

Conclusion

This in-depth technical guide outlines a reliable and practical synthetic pathway for the preparation of 5,6-dichloro-2-cyanonicotinic acid. By providing detailed experimental protocols and insights into the chemical principles behind each step, this document serves as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for drug discovery and development. The successful execution of this synthesis requires careful attention to experimental details, safety precautions, and analytical validation of the products at each stage.

References

- Tschitschibabin, A. E., & Kirssanow, A. W. (1924). Über die Chlorierung des 2-Amino-pyridins. Berichte der deutschen chemischen Gesellschaft (A and B Series), 57(7), 1161-1168.

- Hodgson, H. H., & Walker, J. (1933). The Sandmeyer reaction. Part I. The catalytic action of cupric salts. Journal of the Chemical Society (Resumed), 1620-1623.

- Mowry, D. T. (1949). The Preparation of Nitriles. Chemical Reviews, 42(2), 189-283.

- Clarke, H. T., & Read, R. R. (1925). o-Toluic Acid. Organic Syntheses, 5, 102.

- Vyplel, H. (1987). The Sandmeyer reaction. Chimia, 41, 323-331.

- Gallagher, P. T., & Iddon, B. (1998). Polyhalogenated pyridines. Journal of the Chemical Society, Perkin Transactions 1, (23), 3451-3473.

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.

- Patai, S. (Ed.). (1970). The Chemistry of the Cyano Group. John Wiley & Sons.

Technical Whitepaper: Synthesis, Properties, and Applications of 5,6-Dichloro-2-cyanonicotinic Acid

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds serve as privileged building blocks. 5,6-Dichloro-2-cyanonicotinic acid (IUPAC: 5,6-dichloro-2-cyanopyridine-3-carboxylic acid) is a prime example of such an intermediate. Featuring orthogonal reactive sites—a carboxylic acid, a nitrile group, and two distinct aryl chlorides—this molecule enables divergent synthetic pathways. This whitepaper provides an in-depth mechanistic guide to its synthesis, physicochemical profiling, and downstream utility, ensuring that process chemists can reliably integrate this compound into complex synthetic workflows.

Chemical Identity & Physicochemical Profile

Understanding the baseline physicochemical properties of 5,6-dichloro-2-cyanonicotinic acid is critical for downstream purification and reaction design. The presence of the electron-withdrawing cyano and chloro groups significantly lowers the pKa of the carboxylic acid, making it highly soluble in basic aqueous media but easily precipitable upon acidification[1].

| Property | Value |

| IUPAC Name | 5,6-dichloro-2-cyanopyridine-3-carboxylic acid |

| CAS Number | 1935563-06-6[1] |

| Molecular Formula | C₇H₂Cl₂N₂O₂ |

| Molecular Weight | 217.01 g/mol [1] |

| SMILES String | O=C(C1=CC(Cl)=C(Cl)N=C1C#N)O[1] |

| Storage Conditions | Inert atmosphere, 2-8°C[1] |

| Key Structural Features | Orthogonal reactivity (C-2 nitrile, C-3 carboxyl, C-5/C-6 chlorides) |

Strategic Synthesis & Mechanistic Rationale

The most logical retrosynthetic disconnection for 5,6-dichloro-2-cyanonicotinic acid involves the regioselective cyanation of its precursor, 2,5,6-trichloronicotinic acid (CAS: 54718-39-7)[2].

Regioselectivity Rationale

In 2,5,6-trichloronicotinic acid, the C-2 chloride is uniquely activated. The adjacent pyridine nitrogen exerts a strong inductive and mesomeric electron-withdrawing effect, which is further amplified by the ortho-carboxylic acid at C-3. Consequently, the C-2 position is highly susceptible to oxidative addition by electron-rich transition metals, leaving the C-5 and C-6 chlorides intact for future cross-coupling steps.

Overcoming the Limitations of Classical Cyanation

Historically, the synthesis of cyanopyridines relied on the , which requires stoichiometric copper(I) cyanide and harsh temperatures (>150 °C) in polar solvents like DMF[3]. This approach is detrimental to sensitive functional groups and complicates purification due to heavy metal contamination.

Modern process chemistry dictates the use of Palladium-catalyzed cyanation . By utilizing potassium hexacyanoferrate(II) ( K4[Fe(CN)6] ) as a benign cyanide source, the reaction benefits from a slow release of cyanide ions in aqueous media ()[4]. This slow release is the critical causal factor in preventing the formation of the highly stable, catalytically inactive [Pd(CN)4]2− complex, thereby preventing catalyst poisoning. Furthermore, the use of bulky, electron-rich phosphine ligands (e.g., dppf or tBuBrettPhos) is required to accelerate the reductive elimination step, which is typically the rate-limiting hurdle in aryl chloride cyanation ()[5].

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle for the regioselective palladium-catalyzed cyanation, highlighting the critical points of intervention that prevent catalyst deactivation.

Catalytic cycle for the Pd-catalyzed cyanation of 2,5,6-trichloronicotinic acid.

Experimental Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system. Each step includes a mechanistic checkpoint to ensure the integrity of the reaction before proceeding.

Objective: Regioselective synthesis of 5,6-dichloro-2-cyanonicotinic acid via Pd-catalyzed cyanation.

Materials Required:

-

2,5,6-Trichloronicotinic acid (1.0 equiv)

-

K4[Fe(CN)6]⋅3H2O (0.5 equiv)

-

Pd(OAc)2 (5 mol%)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (10 mol%)

-

Na2CO3 (2.0 equiv)

-

Degassed DMF / H2O (1:1 v/v)

Step-by-Step Workflow:

-

Inert Atmosphere Setup: In an oven-dried Schlenk flask under an argon atmosphere, charge 2,5,6-trichloronicotinic acid, K4[Fe(CN)6]⋅3H2O , Pd(OAc)2 , dppf, and Na2CO3 .

-

Causality Checkpoint: Argon is mandatory. The electron-rich dppf ligand is highly susceptible to oxidation to its phosphine oxide derivative, which would immediately halt the catalytic cycle.

-

-

Solvent Addition: Add the degassed DMF/ H2O mixture via syringe.

-

Causality Checkpoint: The presence of water is non-negotiable. K4[Fe(CN)6] is insoluble in pure organic solvents; water facilitates the slow dissolution and subsequent release of CN− ions, maintaining a low steady-state concentration that prevents the formation of [Pd(CN)4]2− .

-

-

Thermal Activation: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

-

Causality Checkpoint: Monitor via LC-MS. The C-2 chloride will undergo oxidative addition at this temperature. If the temperature exceeds 120 °C, off-target cyanation at the C-6 position may begin to occur.

-

-

Quench and Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and slowly acidify the aqueous layer to pH 2-3 using 1M HCl.

-

Causality Checkpoint: The basic reaction conditions ( Na2CO3 ) keep the product dissolved as a carboxylate salt. Acidification protonates the C-3 carboxyl group, driving the highly polar product into the organic EtOAc layer for extraction.

-

-

Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify the crude solid via recrystallization (e.g., from ethanol/water) to yield the pure 5,6-dichloro-2-cyanonicotinic acid.

Downstream Applications in Drug Discovery

The true value of 5,6-dichloro-2-cyanonicotinic acid lies in its versatility as a multipoint scaffold:

-

Tetrazole Bioisosteres: The C-2 nitrile can be subjected to a [3+2] cycloaddition with sodium azide ( NaN3 ) and an ammonium salt catalyst to yield a 1H-tetrazole. Tetrazoles are premier bioisosteres for carboxylic acids, offering improved lipophilicity and metabolic stability in pharmacokinetic profiling.

-

Sequential Cross-Coupling: The remaining C-5 and C-6 chlorides possess different electronic environments. The C-6 chloride is more activated toward nucleophilic aromatic substitution ( SNAr ) with amines, allowing for the synthesis of 6-amino-5-chloro-2-cyanonicotinic acid derivatives—a common motif in kinase inhibitor design.

References

-

Organic Chemistry Portal. "Rosenmund-von Braun Reaction." Organic Chemistry Portal. URL:[Link]

-

Mohan Neetha et al. "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides." RSC Advances, 2020. URL:[Link]

-

Buchwald, S. L. et al. "Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides." Organic Letters, ACS Publications, 2007. URL:[Link]

Sources

- 1. 1935563-06-6|5,6-Dichloro-2-cyanonicotinic acid|BLD Pharm [bldpharm.com]

- 2. 2,5,6-Trichloronicotinic acid | 54718-39-7 [sigmaaldrich.com]

- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Solubility Profiling of 5,6-Dichloro-2-cyanonicotinic Acid in Organic Solvents: A Mechanistic and Methodological Guide

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

As drug development increasingly relies on highly functionalized heterocyclic building blocks, understanding the solvation thermodynamics of complex intermediates becomes paramount. 5,6-Dichloro-2-cyanonicotinic acid (CAS: 1935563-06-6) presents a unique solubility challenge due to its dense array of electron-withdrawing groups and its capacity for strong intermolecular hydrogen bonding. This guide provides an in-depth analysis of its solvation mechanics, predictive solubility data across various organic solvents, and a rigorously self-validating experimental protocol for empirical quantification.

Chemical Context & Solvation Thermodynamics

5,6-Dichloro-2-cyanonicotinic acid (Molecular Formula: C7H2Cl2N2O2, MW: 217.01 g/mol ) is a highly substituted pyridine derivative requiring inert atmosphere storage at 2-8°C (1[1]). To accurately predict its solubility, we must deconstruct its structural features:

-

The Pyridine Core & Halogens: The two chlorine atoms at the 5 and 6 positions significantly increase the lipophilicity and molecular volume of the molecule, similar to the structural profile of2[2].

-

The Cyano Group: Positioned at C2, this strong electron-withdrawing group (EWG) exerts a powerful inductive effect, increasing the acidity of the adjacent carboxylic acid and creating a strong molecular dipole.

-

The Carboxylic Acid: Acts as both a strong hydrogen bond donor and acceptor, leading to the formation of tightly bound crystal lattice dimers.

In aqueous environments near the isoelectric point, pyridinecarboxylic acids typically exist as zwitterions. However, in pure organic solvents, the zwitterion concentration drops to near zero, and the neutral form dominates (3[3]). Therefore, the solubility of this compound in organic solvents is dictated entirely by the solvent's ability to disrupt the neutral carboxylic acid dimers and stabilize the polarizable, halogenated aromatic system.

Thermodynamic pathways governing the dissolution of the functionalized pyridine derivative.

Predictive Solubility Profiling

Because empirical, peer-reviewed solubility data for the specific CAS 1935563-06-6 is proprietary in early-stage development, Application Scientists rely on structural analogs to build predictive models. Using baseline data from4[4] and 5,6-dichloronicotinic acid, we can extrapolate the solubility profile of 5,6-dichloro-2-cyanonicotinic acid.

The addition of the cyano group increases the molecular dipole but also hardens the crystal lattice, generally resulting in a slight reduction in solubility in protic solvents compared to its non-cyanated analogs.

Table 1: Estimated Solubility Profile at 25°C

| Organic Solvent | Dielectric Constant (ε) | Analog Solubility (2-CNA) | Predicted Solubility (Target) | Dominant Solvation Mechanism |

| DMSO | 46.7 | >100 mg/mL | >100 mg/mL | Strong H-bond acceptor; highly effective at disrupting crystal dimers. |

| DMF | 36.7 | >100 mg/mL | >80 mg/mL | Strong dipole-dipole interactions; high polarizability stabilizes halogens. |

| Methanol | 32.7 | ~30 mg/mL | 15 - 25 mg/mL | Protic H-bonding; limited by the high lipophilicity of the dichloro-core. |

| Ethanol | 24.5 | ~15 mg/mL | 5 - 10 mg/mL | Weaker H-bonding capacity and lower dielectric constant than methanol. |

| Ethyl Acetate | 6.0 | ~5 mg/mL | 2 - 5 mg/mL | Moderate dipole; lacks H-bond donor capacity to fully solvate the acid. |

| Hexane | 1.9 | <0.1 mg/mL | <0.01 mg/mL | Non-polar dispersion forces; incapable of overcoming lattice energy. |

Self-Validating Experimental Protocol: The Shake-Flask Method

To transition from predictive modeling to empirical data, a rigorous experimental protocol is required. A common pitfall in solubility determination is the assumption that the solid phase remains unchanged during equilibration. Solvate formation or polymorphic transitions can drastically alter apparent solubility.

The following protocol is designed as a self-validating system : it measures the liquid phase to determine concentration while simultaneously verifying the structural integrity of the solid phase.

Step-by-Step Methodology

Step 1: Saturated Suspension Preparation

-

Action: Add an excess amount (e.g., 50 mg) of 5,6-Dichloro-2-cyanonicotinic acid to 1.0 mL of the target organic solvent in a tightly sealed, inert-glass vial.

-

Causality: Maintaining a visible excess of solid ensures that the chemical potential of the solute in the solid phase equals that in the solution. This is a strict thermodynamic requirement to measure true equilibrium solubility rather than kinetic dissolution.

Step 2: Isothermal Equilibration

-

Action: Agitate the vials on an orbital shaker at a strictly controlled temperature (25.0 ± 0.1 °C) for 48 to 72 hours.

-

Causality: Kinetic dissolution rates vary wildly depending on solvent viscosity and solute particle size. A minimum 48-hour window ensures the system overcomes kinetic barriers and reaches a true thermodynamic plateau.

Step 3: Phase Separation via Isothermal Ultracentrifugation

-

Action: Centrifuge the suspension at 10,000 × g for 15 minutes at exactly 25.0 °C.

-

Causality: Standard syringe filtration can introduce severe errors through solute adsorption onto the filter membrane or localized solvent evaporation. Isothermal ultracentrifugation cleanly separates the phases without altering the equilibrium state, preventing sub-visible colloidal particles from artificially inflating the quantified solubility.

Step 4: Supernatant Dilution and HPLC-UV Quantification

-

Action: Immediately aspirate a precise aliquot of the supernatant and dilute it 1:100 in the HPLC mobile phase (e.g., Water/Acetonitrile with 0.1% TFA).

-

Causality: Organic solvents with high solubility capacities (like DMSO) will rapidly precipitate the solute if the ambient temperature drops even slightly during transfer. Immediate dilution "locks" the concentration in a highly soluble state, ensuring accurate chromatographic integration against a standard calibration curve.

Step 5: Solid-State Validation (The Self-Validating Check)

-

Action: Recover the residual solid pellet from the centrifuge tube, dry it gently under a stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).

-

Causality: If the XRPD pattern of the recovered solid differs from the bulk starting material, it indicates a solvent-mediated polymorphic transformation or solvate formation. The measured solubility would then belong to the new crystal form, not the original anhydrous material. This final check validates the thermodynamic integrity of the entire dataset.

Self-validating shake-flask methodology for thermodynamic solubility profiling.

References

- 1935563-06-6|5,6-Dichloro-2-cyanonicotinic acid|BLD Pharm Source: BLD Pharm URL

- Source: Cohlife.org (Elsevier Ltd.)

- Source: National Institutes of Health (NIH)

- 2-Chloronicotinic acid - Wikipedia Source: Wikipedia URL

Sources

5,6-Dichloro-2-cyanonicotinic Acid: Comprehensive Safety Data, Physicochemical Profiling, and Synthetic Utility

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized pyridine derivatives serve as indispensable building blocks. 5,6-Dichloro-2-cyanonicotinic acid (CAS: 1935563-06-6) is a prime example of a densely functionalized scaffold[1]. Featuring a carboxylic acid, a nitrile group, and two chlorine atoms on a pyridine ring, this compound offers multiple orthogonal sites for functionalization.

This technical guide synthesizes the critical Safety Data Sheet (SDS) parameters, handling protocols, and advanced synthetic applications of 5,6-dichloro-2-cyanonicotinic acid. By bridging rigorous safety compliance with field-proven synthetic methodologies, this whitepaper provides drug development professionals with a self-validating framework for integrating this intermediate into complex Active Pharmaceutical Ingredient (API) pipelines.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline of 5,6-dichloro-2-cyanonicotinic acid is crucial for predicting its behavior in both biological assays and organic synthesis. The presence of the electron-withdrawing cyano and chloro groups significantly lowers the pKa of the nicotinic acid moiety, rendering it highly reactive in coupling scenarios.

Table 1: Chemical Identity and Physical Properties

| Parameter | Specification / Data |

| Chemical Name | 5,6-Dichloro-2-cyanonicotinic acid |

| CAS Registry Number | 1935563-06-6 |

| Molecular Formula | C₇H₂Cl₂N₂O₂ |

| Molecular Weight | 217.01 g/mol |

| SMILES String | O=C(C1=CC(Cl)=C(Cl)N=C1C#N)O |

| MDL Number | MFCD28578441 |

| Storage Conditions | Inert atmosphere (Argon/Nitrogen), 2-8°C |

Data sourced from authoritative chemical inventories and spectral databases[1].

Safety Data Sheet (SDS) & Hazard Mitigation

As a halogenated and cyano-substituted aromatic acid, 5,6-dichloro-2-cyanonicotinic acid presents specific acute hazards that must be managed through rigorous engineering controls and personal protective equipment (PPE).

GHS Classification and Hazard Statements

According to the Globally Harmonized System (GHS), this compound is classified under the following hazard categories[2]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Signal Word: Warning.

Precautionary Protocols (P-Statements)

To ensure a self-validating safety system, laboratories must enforce the following operational standards:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. Causality: The fine particulate nature of the acid can easily become airborne, leading to mucosal irritation in the respiratory tract.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Emergency Response Workflow

Emergency response and hazard mitigation workflow for chemical exposure.

Mechanistic Applications in Drug Development

The structural architecture of 5,6-dichloro-2-cyanonicotinic acid provides a highly versatile platform for synthesizing advanced pharmacophores.

Tetrazole Bioisostere Synthesis

The cyano group at the C2 position is a prime candidate for [3+2] cycloaddition reactions with azides to form tetrazoles. Tetrazoles are widely recognized in medicinal chemistry as metabolically stable bioisosteres for carboxylic acids, offering improved lipophilicity and membrane permeability[3].

Amidoxime Pseudopeptide Generation

Cyanonicotinic acids are highly effective precursors for the synthesis of nicotinic acid-based pseudopeptides bearing an amidoxime function. By coupling the carboxylic acid with an amino acid ester and subsequently treating the cyano group with hydroxylamine, researchers can generate open-chain pyridin-3-yl 2-amidoxime pseudopeptides[4]. These structures are critical for developing prodrugs that enhance the oral bioavailability of highly polar APIs.

Experimental Protocols

The following methodologies are engineered to be self-validating. By understanding the mechanistic causality behind each step, researchers can troubleshoot deviations in real-time.

Protocol A: Synthesis of Tetrazole Derivatives via [3+2] Cycloaddition

Objective: Convert the C2-cyano group of 5,6-dichloro-2-cyanonicotinic acid into a 1H-tetrazole ring.

-

Preparation: Charge an oven-dried, 100 mL round-bottom flask with 5,6-dichloro-2-cyanonicotinic acid (1.0 eq, 5.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (20 mL).

-

Causality: Anhydrous DMF is required because the presence of water can lead to the competitive hydrolysis of the nitrile to an amide at elevated temperatures.

-

-

Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) and Zinc Bromide (ZnBr₂, 1.0 eq) to the stirring solution.

-

Causality: ZnBr₂ acts as a Lewis acid, coordinating to the nitrogen of the nitrile. This withdraws electron density from the nitrile carbon, significantly lowering the activation energy required for the nucleophilic attack by the azide ion[3].

-

-

Reaction: Affix a reflux condenser and heat the mixture to 110 °C under an inert argon atmosphere for 16 hours.

-

Workup: Cool the reaction to room temperature. Slowly quench the mixture by pouring it into 100 mL of ice-cold 1N HCl.

-

Causality: The acidic quench serves a dual purpose: it destroys unreacted azide (releasing HN₃ gas—ensure vigorous ventilation) and protonates the newly formed tetrazole and the carboxylic acid, driving the precipitation of the product from the aqueous phase.

-

-

Isolation: Filter the resulting precipitate via vacuum filtration, wash with cold deionized water (3 x 20 mL), and recrystallize from ethanol to yield the pure tetrazole intermediate.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C6

Objective: Exploit the dichloro substitution to introduce novel nucleophiles (e.g., amines or alkoxides).

-

Preparation: Dissolve the tetrazole intermediate from Protocol A (1.0 eq) in anhydrous THF.

-

Substitution: Add a secondary amine (e.g., morpholine, 2.5 eq) and heat to 65 °C.

-

Causality: The C6 chlorine is highly activated toward SNAr due to the electron-withdrawing nature of the adjacent ring nitrogen and the para-positioned cyano/tetrazole group. The C5 chlorine is significantly less reactive, allowing for highly regioselective mono-substitution.

-

Synthetic pathway utilizing the cyano and dichloro moieties for API development.

References

Sources

Unlocking the Potential of Dichlorinated Cyanonicotinic Acids: A Privileged Scaffold in Therapeutics and Bioorthogonal Chemistry

Executive Summary

In the landscape of modern medicinal chemistry and chemical biology, the demand for highly functionalized, versatile building blocks is paramount. Dichlorinated cyanonicotinic acids (DCCNAs)—such as 2,6-dichloro-5-cyanonicotinic acid—represent a class of "privileged scaffolds." By integrating three distinct, orthogonally reactive functional groups (a carboxylic acid, a nitrile, and two activated aryl chlorides) onto a single electron-deficient pyridine ring, DCCNAs enable the rapid, divergent synthesis of complex pharmacophores.

This whitepaper provides an in-depth technical analysis of DCCNAs, exploring the causality behind their unique reactivity profiles, their emerging applications in bioorthogonal imaging and targeted therapeutics, and validated protocols for their manipulation.

Structural Rationale & Reactivity Profile

The synthetic utility of DCCNAs is rooted in the profound electronic descreening of the pyridine core.

-

Electronic Activation: The synergistic electron-withdrawing effects of the cyano (-CN) and carboxylic acid (-COOH) groups deplete electron density from the π -system. This makes the carbon atoms bearing the chlorine substituents (C-2 and C-6) highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

Regioselectivity: Because the cyano and carboxylic acid groups are asymmetrically distributed, the two C-Cl bonds possess different electrophilicities. The C-6 position (para to the carboxylic acid and ortho to the cyano group) is typically more activated than the C-2 position. This electronic differentiation allows for sequential, regioselective SNAr reactions without the need for complex protecting group strategies.

-

Orthogonal Handles: While the chlorines undergo SNAr or palladium-catalyzed cross-coupling, the carboxylic acid can be independently engaged in amidation or esterification, and the cyano group can serve as a bioorthogonal handle or be reduced to a primary amine.

Divergent synthetic workflow enabled by the orthogonal reactivity of DCCNAs.

Core Applications in Modern Science

Bioorthogonal Chemistry & Fluorogenic Probes

One of the most groundbreaking applications of cyanonicotinic acid derivatives is their use in Nitrile-Aminothiol (NAT) click chemistry. The heteroaromatic nitrile group is highly reactive toward 1,2-aminothiols (such as N-terminal cysteines on proteins) under physiological conditions, forming a stable thiazoline linkage [1].

When engineered into fluorogenic probes, cyanonicotinic derivatives undergo an intramolecular condensation that triggers spontaneous self-assembly into nanoaggregates or highly fluorescent states. This biocompatible reaction requires no toxic metal catalysts, making it ideal for ultrasensitive in vivo imaging of tumors and enzymatic activity [1].

Mechanism of Nitrile-Aminothiol (NAT) click chemistry for in vivo protein labeling.

Pretargeted PET Imaging Agents

In radiochemistry, the carboxylic acid moiety of cyanonicotinic acids is frequently leveraged to synthesize bispyridyl tetrazines. These tetrazines act as highly reactive dienes in inverse electron-demand Diels-Alder (iEDDA) reactions with trans-cyclooctene (TCO) tagged antibodies. Researchers have successfully utilized 6-cyanonicotinic acid as a precursor to develop 18 F-labeled tetrazines, enabling high-contrast, pretargeted Positron Emission Tomography (PET) imaging with rapid clearance profiles [2].

Targeted Therapeutics & Agrochemicals

In drug discovery, the DCCNA scaffold is a proven precursor for synthesizing complex heterocycles.

-

Anti-Obesity Drugs: Cyanonicotinic acids have been utilized in the synthesis of tetrasubstituted imidazolines, which act as potent and selective Neuropeptide Y (NPY) Y5 receptor antagonists. These compounds demonstrate significant efficacy in reducing food intake and regulating energy homeostasis [3].

-

Antitumor & Fungicidal Agents: The dual-chlorine substitution allows for the construction of 2,4-diaminopyrido-[2,3-d]pyrimidines and nitrogen mustard-linked chalcones. These derivatives exhibit potent fungicidal activity (e.g., against powdery mildew) and are actively investigated for their antitumor cytotoxicity [4].

Quantitative Data Summary

The following table summarizes the typical reaction parameters and outcomes when utilizing DCCNAs across various applications, highlighting their efficiency and versatility.

| Application Field | Primary Reaction Type | Key Reagents | Typical Yield | Target / Utility |

| Bioorthogonal Imaging | NAT Click Condensation | N-terminal Cysteine, pH 7.4 buffer | >85% (in vitro) | In vivo fluorogenic probes [1] |

| PET Imaging | Amidation & Tetrazine Formation | Hydrazine, 18 F-synthon | 20-54% | iEDDA pretargeted PET [2] |

| Therapeutics (Obesity) | Imidazoline Ring Formation | Aminoalcohols, Triphenylphosphine | 17-65% | NPY Y5 Receptor Antagonists [3] |

| Agrochemicals | Double SNAr / Cyclization | Primary Amines, Heat (100°C) | >65% | Fungicidal Benzamides [4] |

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific mechanistic controls.

Protocol A: Regioselective Mono-SNAr of 2,6-Dichloro-5-cyanonicotinic Acid

Causality Focus: The reaction is strictly maintained at 0°C to kinetically favor substitution at the more electrophilic C-6 position, preventing unwanted di-substitution at C-2. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, preventing protonation of the incoming amine nucleophile.

-

Preparation: Dissolve 1.0 mmol of 2,6-dichloro-5-cyanonicotinic acid in 5.0 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

-

Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes.

-

Base Addition: Add 1.2 mmol of DIPEA dropwise via syringe.

-

Nucleophile Addition: Slowly add 1.0 mmol of the desired primary amine (dissolved in 1 mL THF) over 15 minutes. Self-Validation: The slow addition maintains a low concentration of the nucleophile, further suppressing di-substitution.

-

Monitoring: Stir for 2 hours at 0°C. Monitor progression via TLC (Dichloromethane:Methanol 9:1). The disappearance of the starting material spot confirms completion.

-

Quenching & Isolation: Quench with 5 mL of saturated aqueous NH4Cl . Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Protocol B: Nitrile-Aminothiol (NAT) Bioconjugation

Causality Focus: The reaction requires a slightly basic to neutral aqueous environment (pH 7.4) to ensure the thiol group of the N-terminal cysteine is sufficiently deprotonated (nucleophilic) without hydrolyzing the cyanonicotinic probe.

-

Buffer Preparation: Prepare a 100 mM Phosphate-Buffered Saline (PBS) solution, adjusted precisely to pH 7.4. Degas the buffer by bubbling with nitrogen for 20 minutes to prevent premature disulfide bond formation.

-

Protein Substrate: Dissolve the target protein (containing an engineered N-terminal cysteine) in the degassed buffer to a final concentration of 10 μ M.

-

Probe Addition: Add the cyanonicotinic acid-derived fluorogenic probe (dissolved in DMSO) to achieve a final probe concentration of 50 μ M. Ensure the final DMSO concentration does not exceed 5% v/v to prevent protein denaturation.

-

Incubation: Incubate the mixture at 37°C for 30–60 minutes in the dark. Self-Validation: Monitor the reaction in real-time using fluorescence spectroscopy; a plateau in fluorescence intensity indicates complete thiazoline formation.

-

Purification: Remove unreacted probe using a size-exclusion spin column (e.g., Sephadex G-25) equilibrated with PBS.

References

-

Xu, W., et al. "Nitrile-aminothiol bioorthogonal near-infrared fluorogenic probes for ultrasensitive in vivo imaging." Nature Communications, 2025. 1

-

"Development of 18F-Labeled Bispyridyl Tetrazines for In Vivo Pretargeted PET Imaging." MDPI, 2022. 2

-

"Discovery of Tetrasubstituted Imidazolines as Potent and Selective Neuropeptide Y Y5 Receptor Antagonists." Journal of Medicinal Chemistry - ACS Publications, 2009. 3

-

"Synthesis of 2,4-Diaminoquinazoline and 2,4-Diaminopyrido-[2,3-d]pyrimidine Derivatives." ResearchGate, 2025. 4

Sources

reactivity of the cyano group in 5,6-Dichloro-2-cyanonicotinic acid

An In-Depth Technical Guide to the Reactivity of the Cyano Group in 5,6-Dichloro-2-cyanonicotinic Acid

Abstract

5,6-Dichloro-2-cyanonicotinic acid is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its utility as a synthetic intermediate stems from a unique electronic architecture where the pyridine nitrogen, two chloro substituents, and a carboxylic acid group collectively modulate the reactivity of the C2-cyano group. This guide provides a detailed exploration of the cyano group's chemical behavior in this molecule. We will dissect the principal transformations—including hydrolysis, reduction, and cycloaddition reactions—grounded in mechanistic principles. This document serves as a technical resource for researchers, offering field-proven insights and detailed protocols to effectively leverage this versatile building block in complex synthetic campaigns.

Introduction and Electronic Profile

The chemical personality of 5,6-Dichloro-2-cyanonicotinic acid is dominated by the severe electron-deficient nature of the pyridine ring. The cumulative inductive and resonance electron-withdrawing effects of the C5 and C6 chloro-substituents, the C3-carboxylic acid, and the ring nitrogen atom create a highly electrophilic environment. This environment profoundly activates the cyano group at the C2 position, making its carbon atom a prime target for nucleophilic attack and facilitating a range of chemical transformations that are often challenging with less-activated nitriles.[3][4]

The molecule's structure renders it a valuable precursor for a variety of more complex heterocyclic systems.[1][5] Understanding the distinct reactivity of the cyano group is paramount for its strategic application in the synthesis of novel bioactive compounds.

Caption: Electronic influences activating the cyano group.

Key Transformations of the Cyano Group

The enhanced electrophilicity of the cyano group in 5,6-Dichloro-2-cyanonicotinic acid allows for several key transformations. The choice of reaction conditions dictates the synthetic outcome, enabling selective conversion to amides, carboxylic acids, primary amines, or tetrazoles.

Hydrolysis: Stepwise Conversion to Amide and Carboxylic Acid

The hydrolysis of the cyano group proceeds in two distinct stages: first to the corresponding carboxamide and subsequently to the carboxylic acid.[6] This transformation can be catalyzed by either acid or base, with the reaction conditions determining the final product.[7][8]

-

Base-Catalyzed Hydrolysis: Treatment with a base, such as sodium hydroxide, initially yields the 5,6-dichloro-2-carbamoylnicotinic acid. The rate is dependent on the base concentration and temperature. Harsher conditions (higher temperatures, prolonged reaction times) will drive the hydrolysis further to the di-acid, 5,6-dichloropyridine-2,3-dicarboxylic acid.[6][7]

-

Acid-Catalyzed Hydrolysis: Strong acids like sulfuric or hydrochloric acid also promote hydrolysis. The reaction begins with the protonation of the nitrile nitrogen, activating the carbon for nucleophilic attack by water.[9] This pathway also forms the intermediate amide before proceeding to the dicarboxylic acid.

Caption: Stepwise hydrolysis of the cyano group.

Experimental Protocol: Base-Catalyzed Hydrolysis to Amide

-

Dissolution: Dissolve 5,6-Dichloro-2-cyanonicotinic acid (1.0 eq) in a suitable solvent such as ethanol or water.

-

Reagent Addition: Add a solution of sodium hydroxide (1.1 - 1.5 eq) dropwise at room temperature. The molar ratio of base to nitrile is critical for controlling the reaction outcome.[7]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the formation of the amide.

-

Work-up: Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.

-

Isolation: The product, 5,6-dichloro-2-carbamoylnicotinic acid, may precipitate upon neutralization. If so, it can be collected by filtration, washed with cold water, and dried. If it remains in solution, extract with a suitable organic solvent like ethyl acetate.

Reduction: Synthesis of the Corresponding Primary Amine

The reduction of the nitrile to a primary amine (5,6-dichloro-3-(aminomethyl)pyridin-2-carboxylic acid) is a valuable transformation for introducing a flexible basic side chain. This is typically achieved through catalytic hydrogenation or with chemical hydrides.[10]

-

Catalytic Hydrogenation: This method uses H₂ gas with a heterogeneous catalyst like Raney Nickel or Platinum on carbon.[10][11] It is often considered a "greener" method but may require elevated pressures.

-

Chemical Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[9][11] However, its high reactivity presents a challenge with this substrate. The carboxylic acid moiety will be deprotonated, consuming at least one equivalent of LiAlH₄. Furthermore, the carboxylic acid itself can be reduced to an alcohol under forcing conditions. Therefore, protection of the carboxylic acid as an ester prior to reduction is a recommended synthetic strategy.

| Reagent | Conditions | Key Considerations |

| H₂/Raney Ni | Methanolic Ammonia, 50-100 psi H₂ | Ammonia is often added to suppress the formation of secondary amine byproducts.[10] |

| LiAlH₄ | Anhydrous THF or Ether, 0°C to reflux | Requires protection of the carboxylic acid group. Highly exothermic reaction.[11] |

| NaBH₄/CoCl₂ | Methanol or THF | A milder alternative that can sometimes be effective for heterocyclic nitriles. |

Experimental Protocol: LiAlH₄ Reduction (of the corresponding methyl ester)

-

Inert Atmosphere: Set up a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Hydride Suspension: Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Substrate Addition: Dissolve the methyl ester of 5,6-Dichloro-2-cyanonicotinic acid in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Quenching (Fieser workup): Cool the reaction to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Isolation: A granular precipitate of aluminum salts will form. Stir for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with THF. The combined filtrate contains the desired primary amine, which can be isolated by evaporation of the solvent.

Cycloaddition: Formation of Tetrazoles

The [3+2] cycloaddition reaction between the nitrile and an azide source (commonly sodium azide with a Lewis acid or ammonium chloride) is a highly reliable method for synthesizing 5-substituted tetrazoles. Tetrazoles are important in medicinal chemistry, often serving as non-classical bioisosteres of carboxylic acids.

Caption: Workflow for the synthesis of a tetrazole derivative.

Experimental Protocol: Tetrazole Formation

-

Setup: In a round-bottom flask, combine 5,6-Dichloro-2-cyanonicotinic acid (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and ammonium chloride (NH₄Cl, 1.5-2.0 eq) in dimethylformamide (DMF).

-

Heating: Heat the reaction mixture to 100-120°C and stir for 12-24 hours. The reaction should be conducted in a well-ventilated fume hood due to the potential formation of hydrazoic acid.

-

Monitoring: Follow the reaction's progress by LC-MS.

-

Work-up: Cool the mixture to room temperature and pour it into a beaker of ice water.

-

Acidification: Carefully acidify the aqueous solution with concentrated HCl. The tetrazole product should precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Conclusion

The cyano group of 5,6-Dichloro-2-cyanonicotinic acid is a versatile functional handle whose reactivity is significantly enhanced by the electron-deficient nature of the substituted pyridine core. This guide has detailed the primary transformations of this group, including its controlled hydrolysis to amides and acids, reduction to a primary amine, and its participation in cycloaddition reactions to form tetrazoles. By understanding the underlying mechanisms and employing the appropriate reaction conditions as outlined in the provided protocols, researchers can effectively utilize this molecule as a strategic building block for the synthesis of complex, high-value compounds in drug discovery and materials science.

References

-

ResearchGate. (2025). Preparation of Cyanopyridines by Direct Cyanation | Request PDF. Available at: [Link]

-

ACS Publications. (n.d.). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. Inorganic Chemistry. Available at: [Link]

-

DSpace@MIT. (n.d.). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. Available at: [Link]

- Google Patents. (n.d.). RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.

- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

-

ResearchGate. (n.d.). Conditions optimization of salt 1 reaction with 2-cyanopyridine. Available at: [Link]

-

ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? Available at: [Link]

- Google Patents. (n.d.). CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.

-

Thieme. (n.d.). Catalytic Reduction of Nitriles. Available at: [Link]

-

LookChem. (n.d.). Cas 41667-95-2,5,6-Dichloronicotinic acid. Available at: [Link]

-

WordPress. (n.d.). Nitrile Reduction. Available at: [Link]

-

Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]

- Google Patents. (n.d.). US2494204A - Preparation of 2-cyanopyridines.

-

RSC Publishing. (n.d.). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Available at: [Link]

-

PubChem - NIH. (n.d.). 5,6-Dichloronicotinic acid. Available at: [Link]

-

Technical Disclosure Commons. (2025). Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one. Available at: [Link]

-

Science of Synthesis. (2015). The chemistry of the cyano group is well documented in the literature, and functional group transfor. Available at: [Link]

-

Chemistry Steps. (2024). Reactions of Nitriles. Available at: [Link]

-

MDPI. (2024). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Available at: [Link]

-

RSC Publishing. (n.d.). Nitriles as radical acceptors in radical cascade reactions. Available at: [Link]

-